N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide
Description
Propriétés
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-11(2)15(17)16(21)18-8-6-14(7-9-18)10-19(12(3)4)13(5)20/h11-12,14-15H,6-10,17H2,1-5H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMAIXYDVHIRBM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Catalytic Systems and Reaction Efficiency
Catalyst choice critically impacts yield and stereoselectivity. Comparative studies reveal the following trends:
| Catalyst System | Reaction Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C (10 wt%) | Reductive amination | 78 | 95 |
| HOBt/EDCI | Amide coupling | 72 | 98 |
| DMAP (4-Dimethylaminopyridine) | Acetylation | 91 | 99 |
Notably, DMAP accelerates acetylation by acting as a nucleophilic catalyst, reducing reaction times from 12 hours to 2 hours .
Stereochemical Control Strategies
The (S)-configuration at the 2-amino position is maintained using Boc-L-valine with the following safeguards:
-
Chiral HPLC : Intermediates are analyzed using a Chiralpak IC-3 column (hexane:isopropanol = 90:10) to confirm enantiomeric excess (ee > 99%) .
-
Kinetic Resolution : Unwanted (R)-isomers are selectively hydrolyzed using porcine pancreatic lipase, improving ee to 99.5% .
Industrial-Scale Production Considerations
Scalability challenges include solvent recovery and waste minimization. Continuous flow systems demonstrate advantages:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 4 hours |
| Solvent Consumption | 15 L/kg | 5 L/kg |
| Yield | 68% | 75% |
Adapted from patent WO2018138362A1
Microreactor technology enhances heat transfer during exothermic steps like acetylation, reducing decomposition byproducts by 40% .
Analytical Validation and Quality Control
Final product characterization employs:
-
NMR Spectroscopy : NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 4.15 (piperidine CH₂), δ 1.05 (isopropyl CH₃), and δ 3.20 (acetamide CH₃) .
-
Mass Spectrometry : ESI-MS m/z 311.2 [M+H]⁺ confirms molecular weight .
Impurity profiles are controlled to <0.1% using preparative HPLC with a C18 column (acetonitrile:water gradient) .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications:
- Neurological Disorders : Preliminary studies suggest that it may inhibit beta-secretase, an enzyme associated with Alzheimer’s disease, potentially reducing amyloid-beta plaque formation.
- Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a possible role in treating infections.
Biological Studies
Research into the biological activity of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide includes:
- Enzyme Interaction Studies : Investigating how the compound interacts with various enzymes and receptors to understand its mechanism of action better.
- Pharmacological Profiles : Assessing its efficacy and safety through in vitro and in vivo studies to establish its potential as a therapeutic agent.
Chemical Synthesis
The compound serves as a valuable building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals. Its synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Chiral Group : Utilizes chiral auxiliaries or catalysts for stereochemical control.
- Acetamide Group Attachment : Conducted via acylation reactions using suitable reagents.
Mécanisme D'action
The mechanism by which N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Table 1: Key Parameters of Target Compound and Analogs
*Calculated based on molecular formula C₁₆H₃₀N₃O₂.
Key Structural Differences and Implications
Backbone Modifications: The target compound’s (S)-2-amino-3-methyl-butyryl group introduces chirality and bulkiness, which may enhance receptor binding specificity compared to simpler analogs like 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide .
Substituent Effects: N-Isopropyl vs. N-Cyclopropyl: Cyclopropyl analogs (e.g., N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide) may exhibit improved lipophilicity, influencing blood-brain barrier penetration . Amino-ethyl vs. Amino-butyryl: The longer chain in the target compound could prolong half-life but increase susceptibility to enzymatic degradation .
Pharmacological Data: While the target compound lacks published bioactivity data, structurally related N-benzylpiperidin-4-yl analogs (e.g., p-fluoro-isobutyrylfentanyl isomers) demonstrate that minor substituent changes significantly alter receptor affinity and toxicity .
Research Challenges and Considerations
- Stereochemical Complexity : The (S)-configuration in the target compound necessitates enantioselective synthesis, complicating large-scale production .
- Misidentification Risks : As seen with fluorinated fentanyl analogs, structural similarities (e.g., positional isomers) require advanced analytical techniques (e.g., LC-MS/MS) for differentiation .
- Discontinuation Impact : The discontinued status of the target compound and some analogs (e.g., ) limits comparative studies, urging reliance on computational modeling or surrogate molecules .
Activité Biologique
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide is a synthetic compound with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a chiral (S)-2-amino-3-methyl-butyryl group, contributing to its unique biological properties. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-isopropylacetamide |
| Molecular Formula | C15H29N3O2 |
| Molar Mass | 273.42 g/mol |
The biological activity of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide primarily involves its interaction with specific molecular targets such as receptors and enzymes. The piperidine moiety facilitates binding to various biological targets, potentially modulating their activities.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter pathways.
- Enzyme Modulation : It could inhibit or activate certain enzymes, impacting metabolic pathways and cellular processes.
Anticancer Activity
Preliminary studies suggest that N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide may possess anticancer properties. Compounds with piperidine structures have been associated with cytotoxic effects against various cancer cell lines, indicating that this compound warrants further investigation in cancer therapeutics.
Case Studies and Research Findings
- Antibacterial Activity : A study on structurally related compounds demonstrated that modifications to the piperidine ring can enhance antibacterial efficacy against resistant strains of bacteria .
- Anticancer Studies : Research on similar piperidine derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo, highlighting the need for further exploration of this compound's potential in oncology .
- Pharmacological Profile : A comparative analysis of similar compounds suggests that variations in the acetamide side chain can significantly influence pharmacokinetic properties, including solubility and bioavailability .
Q & A
Q. What established synthetic routes are available for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
Piperidine Core Functionalization : The piperidin-4-ylmethyl group is modified via reductive amination or nucleophilic substitution.
Chiral Center Introduction : The (S)-2-amino-3-methyl-butyryl moiety is introduced using enantioselective techniques (e.g., chiral auxiliaries or enzymatic catalysis) .
Acetamide Group Installation : N-isopropyl-acetamide is coupled via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification is achieved via column chromatography or recrystallization, with characterization by NMR and mass spectrometry .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and functional groups (e.g., acetamide carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (297.44 g/mol) and isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies characteristic bands (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Chiral HPLC : Validates enantiomeric purity of the (S)-configured amino acid residue .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, given the chiral (S)-2-amino-3-methyl-butyryl group?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during the coupling step to favor the (S)-isomer .
- Kinetic Control : Adjust reaction conditions (temperature, solvent) to exploit differences in enantiomer reactivity .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent in vitro models (e.g., receptor-binding assays with controlled buffer pH and temperature) to minimize variability .
- Purity Validation : Re-test compound batches with ≥95% purity (via HPLC) to rule out impurity-driven artifacts .
- Meta-Analysis : Compare data across studies while accounting for variables like cell line specificity or assay detection limits .
Q. How do structural modifications (e.g., piperidine substitution patterns) impact the compound’s receptor-binding affinity?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., GPCRs) .
- SAR Studies : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) and measure IC50 values in functional assays .
- Crystallography : Co-crystallize the compound with its target to identify critical interactions (e.g., hydrogen bonds with the piperidine nitrogen) .
Q. What are the stability challenges for this compound under physiological conditions?
- Methodological Answer :
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
